

# Physicochemical Properties of Calcipotriol Impurity C: An In-depth Technical Guide

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Compound of Interest		
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#### **Abstract**

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. As with any pharmaceutical active ingredient, the control of impurities is critical to ensure its safety and efficacy. **Calcipotriol Impurity C**, identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 $\alpha$ ,3 $\beta$ ,24-triol, is a known related substance of Calcipotriol. A thorough understanding of its physicochemical properties is paramount for the development of robust analytical methods, formulation strategies, and for ensuring the overall quality of the drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of **Calcipotriol Impurity C**, detailed experimental protocols for their determination, and a logical workflow for its characterization.

### Introduction

The therapeutic efficacy of Calcipotriol is attributed to its ability to modulate keratinocyte proliferation and differentiation. During the synthesis of Calcipotriol, or through degradation, various impurities can arise. **Calcipotriol Impurity C** is an isomer of Calcipotriol, and its presence in the drug substance needs to be monitored and controlled within acceptable limits as defined by pharmacopeias. This document serves as a technical resource for professionals involved in the research, development, and quality control of Calcipotriol, providing key data and methodologies related to Impurity C.



## **Physicochemical Properties**

A summary of the available physicochemical data for **Calcipotriol Impurity C** is presented in the tables below. It is important to note that some data points are not readily available in the public domain and are indicated as such.

**Table 1: General and Physical Properties of Calcipotriol** 

**Impurity C** 

Property	Value	Source(s)
Chemical Name	(5E,7E,22E,24S)-24- Cyclopropyl-9,10-secochola- 5,7,10(19),22-tetraene- $1\alpha,3\beta,24$ -triol	[1][2]
Synonyms	(5E)-Calcipotriol, Calcipotriene Related Compound C, (5E)- Calcipotriene	[2]
CAS Number	113082-99-8	[1][2]
Molecular Formula	C27H40O3	[1][2]
Molecular Weight	412.61 g/mol	[1][2]
Appearance	Off-white solid	[3]
Melting Point	Approximately 122 °C (for (5E)-Calcipotriene)	[4]
Purity (by HPLC)	95%	[5]

**Table 2: Solubility Profile of Calcipotriol Impurity C** 

Solvent	Solubility	Source(s)
Methanol	Soluble	[3]
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	-
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	-



**Table 3: Chromatographic and Spectroscopic Properties** 

of Calcipotriol Impurity C

Property	Value	Source(s)
UV λmax	~260 nm (for the related pre- calcipotriol)	[5][6]
рКа	Data not available	
logP	Data not available	
IR Spectral Data	Data not available in public literature	
NMR Spectral Data	Data not available in public literature	
Mass Spectrometry Data	Data not available in public literature	_

## **Experimental Protocols**

This section outlines detailed methodologies for the analysis and characterization of **Calcipotriol Impurity C**.

# High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation

A stability-indicating RP-HPLC method has been developed for the separation of Calcipotriol and its impurities, including Impurity C.[5][6]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: RP-C18, 150 x 4.6 mm, 2.7 μm particle size.
- Column Temperature: 50°C.[6]
- Mobile Phase:



- Mobile Phase A: Water: Methanol: Tetrahydrofuran (70:25:5 v/v/v)
- Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
- Gradient Program:

Time (min)	Flow (mL/min)	%A	%В
0.1	1.0	98	2
2.0	1.0	98	2
15.0	1.0	70	30
28.0	1.0	70	30
30.0	1.0	72	28
55.0	2.0	5	95
62.0	2.0	5	95
65.0	1.0	92	8

|70.0 | 1.0 | 92 | 8 |

Detection: UV at 264 nm for Calcipotriol and its related impurities.[6]

Injection Volume: 20 μL.[6]

Diluent: Acetonitrile:Water (95:5 v/v).[6]

#### **Melting Point Determination**

While a specific experimental value for **Calcipotriol Impurity C** is cited as approximately 122 °C for a synonym, a general protocol for its determination would follow standard pharmacopeial methods.

Apparatus: Capillary melting point apparatus.



- Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The
  temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point. The
  temperature range from the appearance of the first liquid droplet to the complete liquefaction
  of the sample is recorded as the melting range.

### **Solubility Determination**

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

#### Procedure:

- An excess amount of Calcipotriol Impurity C is added to a known volume of the solvent of interest (e.g., methanol, DMSO, buffered solutions) in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method, such as HPLC-UV.

#### **Spectroscopic Analysis**

- UV-Vis Spectroscopy: A solution of **Calcipotriol Impurity C** in a suitable UV-transparent solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
- Infrared (IR) Spectroscopy: An IR spectrum can be obtained using the potassium bromide (KBr) pellet method. The sample is mixed with KBr powder and compressed into a thin pellet.
   The spectrum is recorded to identify characteristic functional group vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for structural elucidation. The sample is dissolved in a suitable deuterated solvent (e.g.,



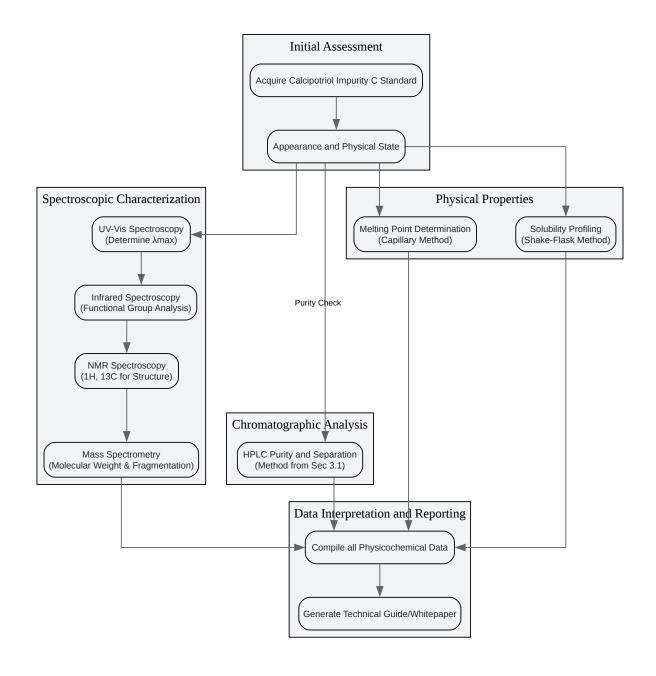
CDCl3, DMSO-d6), and spectra are acquired on a high-field NMR spectrometer.

 Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can be used.

## **Experimental and Logical Workflows**

The following diagrams illustrate the logical workflow for the physicochemical characterization of **Calcipotriol Impurity C**.





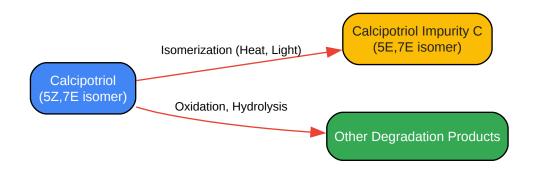
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Caption: Workflow for the physicochemical characterization of **Calcipotriol Impurity C**.



### **Degradation Pathway and Formation**

Calcipotriol is known to be sensitive to heat and light.[7] **Calcipotriol Impurity C**, being the (5E,7E) isomer, can be formed during the synthesis process or as a degradation product of Calcipotriol (which is the 5Z,7E isomer) through isomerization. Forced degradation studies on Calcipotriol have shown that it degrades under acidic, basic, oxidative, photolytic, and thermal conditions.[5] The formation of various isomers, including Impurity C, is a potential outcome of these degradation pathways.



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Caption: Simplified degradation pathway of Calcipotriol leading to Impurity C.

### Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **Calcipotriol Impurity C**. While key identifiers and some physical properties are well-documented, a notable gap exists in the public availability of detailed spectroscopic data (IR, NMR, MS) and experimentally determined pKa and logP values. The provided experimental protocols offer a starting point for laboratories to perform their own characterization of this impurity. A comprehensive understanding of these properties is essential for the development of effective control strategies, ensuring the quality, safety, and efficacy of Calcipotriol drug products. Further research to fill the existing data gaps is encouraged to enhance the collective knowledge base for this important pharmaceutical compound.

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